molecular formula C12H19N5 B11746467 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11746467
M. Wt: 233.31 g/mol
InChI Key: MPEJPIKXWNKBJA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methylamine derivatives .

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(9(2)15-17)6-13-12-7-14-16(4)10(12)3/h7-8,13H,5-6H2,1-4H3

InChI Key

MPEJPIKXWNKBJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)C)C

Origin of Product

United States

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